(2S)-2-Amino-3-(4-tert-butylphenyl)propan-1-ol
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Overview
Description
(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol is a chiral amino alcohol with a tert-butyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and a chiral amine.
Reductive Amination: The key step involves the reductive amination of 4-tert-butylbenzaldehyde with a chiral amine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine is used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(tert-butyl)benzaldehyde or 4-(tert-butyl)acetophenone.
Reduction: Formation of 4-(tert-butyl)phenethylamine.
Substitution: Formation of tosylated derivatives.
Scientific Research Applications
(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a ligand in asymmetric catalysis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may participate in pathways related to neurotransmission, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.
2-Amino-3-phenylpropan-1-ol: Lacks the tert-butyl group, resulting in different reactivity and applications.
2-Amino-3-(4-methylphenyl)propan-1-ol: Contains a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
Uniqueness
(S)-2-Amino-3-(4-(tert-butyl)phenyl)propan-1-ol is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and interactions with molecular targets. This makes it a valuable compound in asymmetric synthesis and pharmaceutical development.
Properties
Molecular Formula |
C13H21NO |
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Molecular Weight |
207.31 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-tert-butylphenyl)propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)8-12(14)9-15/h4-7,12,15H,8-9,14H2,1-3H3/t12-/m0/s1 |
InChI Key |
YEGLJTBUJZHJCW-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@H](CO)N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CO)N |
Origin of Product |
United States |
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